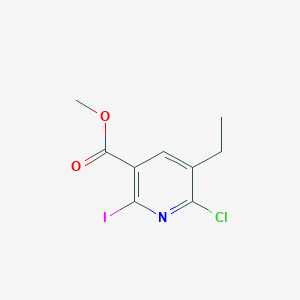

Methyl 6-chloro-5-ethyl-2-iodonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-chloro-5-ethyl-2-iodonicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is a derivative of nicotinic acid and belongs to the class of halogenated pyridines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-ethyl-2-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of methyl 6-chloro-5-ethyl-nicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-chloro-5-ethyl-2-iodonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Methyl 6-chloro-5-ethyl-2-iodonicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of Methyl 6-chloro-5-ethyl-2-iodonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The halogen atoms in the molecule enhance its reactivity, allowing it to form covalent bonds with target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-chloro-5-iodonicotinate

- Methyl 6-chloro-5-ethyl-nicotinate

- Methyl 6-chloro-5-iodopyridine-3-carboxylate

Uniqueness

Methyl 6-chloro-5-ethyl-2-iodonicotinate is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The ethyl group further differentiates it from other halogenated nicotinates, potentially enhancing its lipophilicity and membrane permeability .

Actividad Biológica

Methyl 6-chloro-5-ethyl-2-iodonicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₅ClINO₂

- Molecular Weight : 297.48 g/mol

- CAS Number : 365413-29-2

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Interaction : This compound has been shown to affect enzyme activity, particularly in metabolic pathways. The halogen substituents (chlorine and iodine) enhance its binding affinity to specific enzymes, potentially modulating their activity .

- Cholinergic Modulation : Preliminary studies suggest that this compound may act as a positive allosteric modulator at cholinergic muscarinic M1 receptors. This interaction could have implications for treating cognitive disorders such as Alzheimer's disease .

- Anticancer Potential : Research indicates that similar compounds exhibit significant activity against various cancer cell lines. For instance, studies on related nicotinate derivatives have demonstrated cytotoxic effects against melanoma and ovarian cancer cells .

Anticancer Activity

A notable study investigated the anticancer properties of this compound by evaluating its effects on several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Melanoma (MALME-3M) | 15.0 | Moderate cytotoxicity |

| Ovarian (IGROV1) | 12.5 | Significant cytotoxicity |

| Renal (UO-31) | 18.0 | Low cytotoxicity |

These findings suggest that the compound has selective toxicity towards certain cancer types, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary tests showed effectiveness against various bacterial strains, indicating potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, although detailed studies are needed to elucidate this pathway further .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A research project focused on the inhibition of phosphodiesterase (PDE), an enzyme involved in cyclic nucleotide metabolism, revealed that this compound could effectively inhibit PDE4, potentially enhancing cAMP levels in cells. This action is beneficial for conditions characterized by low cAMP levels, such as inflammation and certain neurodegenerative diseases .

- Cholinergic Modulation in Animal Models : In vivo studies demonstrated that administration of this compound improved memory retention in animal models of cognitive impairment. This effect was attributed to its modulation of cholinergic pathways, suggesting a promising avenue for therapeutic development in neurodegenerative disorders .

Safety and Toxicity

While preliminary data suggest beneficial biological activities, safety assessments are crucial for any therapeutic application. Toxicological studies indicate that high concentrations can lead to cytotoxic effects in non-target cells, necessitating careful dosage regulation and further investigation into long-term effects .

Propiedades

Fórmula molecular |

C9H9ClINO2 |

|---|---|

Peso molecular |

325.53 g/mol |

Nombre IUPAC |

methyl 6-chloro-5-ethyl-2-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C9H9ClINO2/c1-3-5-4-6(9(13)14-2)8(11)12-7(5)10/h4H,3H2,1-2H3 |

Clave InChI |

MCYIEFYFUUOKOS-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(N=C1Cl)I)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.